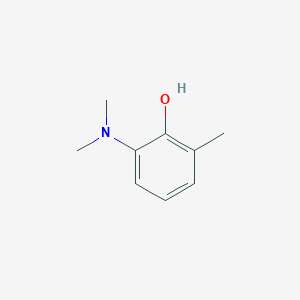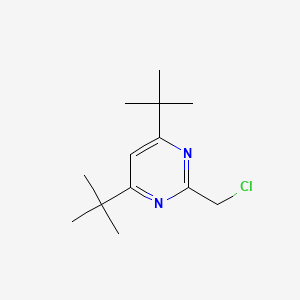
4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of tert-butyl groups and a chloromethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 4,6-DI-Tert-butylpyrimidine. This can be achieved through the reaction of 4,6-DI-Tert-butylpyrimidine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the chloromethylation process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of this compound.
Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction Products: Methyl derivatives of the original compound.
科学的研究の応用
Chemistry: 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine is used as a building block in organic synthesis. Its ability to undergo various substitution reactions makes it valuable for the synthesis of complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring is crucial for interactions with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. The chloromethyl group can be modified to enhance the pharmacokinetic properties of the resulting molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine and its derivatives largely depends on the specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The tert-butyl groups provide steric hindrance, which can enhance the selectivity and binding affinity of the compound to its molecular targets.
類似化合物との比較
2,4,6-Tri-tert-butylpyrimidine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-methylpyridine: Used as a sterically hindered base in various chemical reactions.
4,4’-Di-tert-butyl-2,2’-bipyridine: Employed as a ligand in coordination chemistry.
Uniqueness: 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine stands out due to the presence of both tert-butyl and chloromethyl groups, which provide unique reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications in different fields.
特性
CAS番号 |
944899-68-7 |
|---|---|
分子式 |
C13H21ClN2 |
分子量 |
240.77 g/mol |
IUPAC名 |
4,6-ditert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C13H21ClN2/c1-12(2,3)9-7-10(13(4,5)6)16-11(8-14)15-9/h7H,8H2,1-6H3 |
InChIキー |
HQIVDXWUPBZKRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC(=N1)CCl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



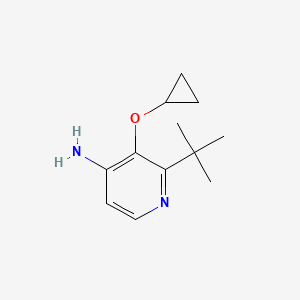
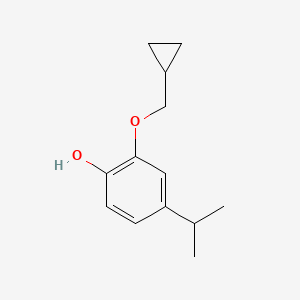
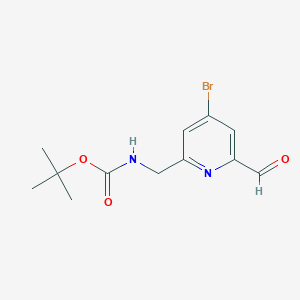
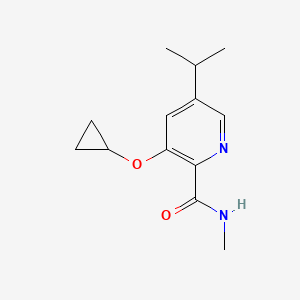
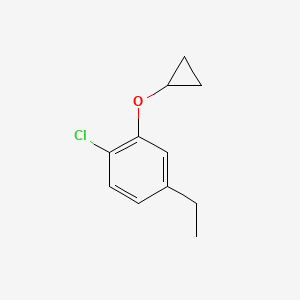
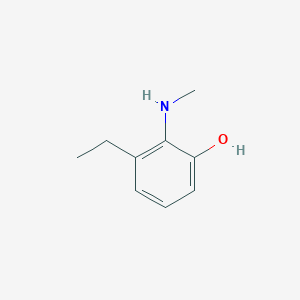
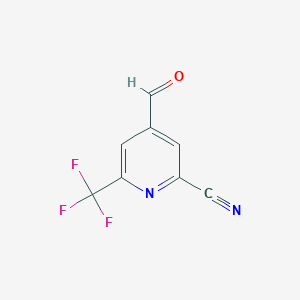

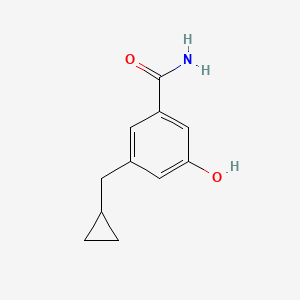
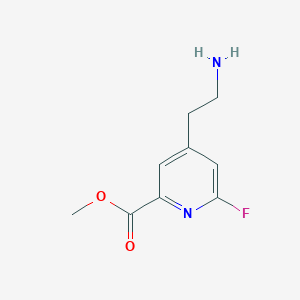
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

